2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further bonded to a dichlorobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Dichlorobenzoic Acid Moiety: The dichlorobenzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the dichlorobenzoic acid moiety, potentially converting it to a dichlorobenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of dichlorobenzyl alcohol derivatives.
Substitution: Formation of substituted dichlorobenzoic acid derivatives.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis, allowing for the selective deprotection of amino groups.
Biology: Utilized in the synthesis of peptide-based probes for studying protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Employed in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection under mild conditions using reagents like piperidine. This selective deprotection is crucial for the stepwise synthesis of peptides.
Comparison with Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid: A valine derivative used in peptide synthesis.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid used in organic synthesis.
Uniqueness: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the dichlorobenzoic acid functionality is required.
Properties
Molecular Formula |
C22H15Cl2NO4 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
3,5-dichloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15Cl2NO4/c23-12-9-17(21(26)27)20(19(24)10-12)25-22(28)29-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11H2,(H,25,28)(H,26,27) |
InChI Key |
ANRHACHRZNKZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Cl)Cl)C(=O)O |
Origin of Product |
United States |
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